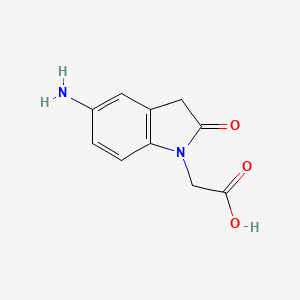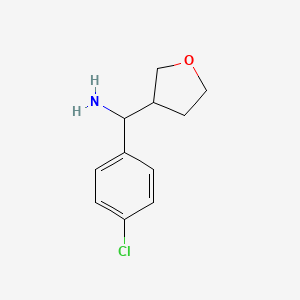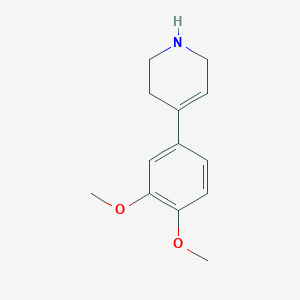
methyl 1-cyanocycloheptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-cyanocycloheptane-1-carboxylate (MCC) is a compound of interest to the scientific community due to its unique properties and potential applications. MCC is a colorless, odorless, and crystalline solid, with a melting point of about 150°C. It is soluble in water and polar organic solvents, and has a low vapor pressure. MCC is a cyclic compound containing two nitrogen atoms, two oxygen atoms, and seven carbon atoms, and is a member of the family of cyanocycloheptane carboxylates.
Aplicaciones Científicas De Investigación
Methyl 1-cyanocycloheptane-1-carboxylate has many potential applications in scientific research. It has been studied for its potential as a drug delivery system, as a stabilizer for proteins, and as an inhibitor of enzymes. In addition, this compound has been investigated for its potential as a chelating agent, a catalyst, and an antioxidant. It has also been studied for its potential to inhibit the growth of bacteria and fungi. Furthermore, this compound has been used in the synthesis of other compounds, such as polymers and oligomers.
Mecanismo De Acción
Methyl 1-cyanocycloheptane-1-carboxylate acts as a chelating agent, binding to metal ions such as calcium, magnesium, and iron. This binding prevents the metal ions from participating in chemical reactions, and can thus inhibit the activity of enzymes and other proteins. This compound also acts as an antioxidant, scavenging free radicals and preventing them from damaging cells. In addition, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, as well as inhibit the growth of bacteria and fungi. In addition, this compound has been studied for its potential to reduce inflammation and oxidative stress, as well as its potential to act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-cyanocycloheptane-1-carboxylate has several advantages for use in laboratory experiments. It is a colorless, odorless, and crystalline solid with a low vapor pressure, making it easy to handle and store. It is also soluble in water and polar organic solvents, making it easy to use in a variety of experiments. Furthermore, this compound has been studied for its potential as a drug delivery system, a stabilizer for proteins, and an inhibitor of enzymes, making it a useful tool for a variety of experiments. However, this compound is also limited in its use in laboratory experiments due to its instability at high temperatures and its potential to react with other compounds.
Direcciones Futuras
Methyl 1-cyanocycloheptane-1-carboxylate has a wide range of potential applications and future directions. It could be used in the development of new drugs and drug delivery systems, as well as in the development of new catalysts, chelating agents, and antioxidants. In addition, this compound could be used in the development of new polymers and oligomers, as well as in the development of new materials for use in various industries. Furthermore, this compound could be used in the development of new methods for the detection and treatment of various diseases and disorders.
Métodos De Síntesis
Methyl 1-cyanocycloheptane-1-carboxylate can be synthesized in a variety of ways, including a multi-step synthesis process involving the reaction of methyl 1-cyano-2-methylcycloheptane-1-carboxylate with sodium hydroxide in methanol. This reaction produces the desired product, this compound, as well as other byproducts. Other methods of synthesis include the reaction of methyl 1-cyano-2-methylcycloheptane-1-carboxylate with sodium hydroxide in ethanol, and the reaction of methyl 1-cyano-2-methylcycloheptane-1-carboxylate with sodium hydroxide and isopropanol.
Propiedades
IUPAC Name |
methyl 1-cyanocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-9(12)10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQNOIWXHRYGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

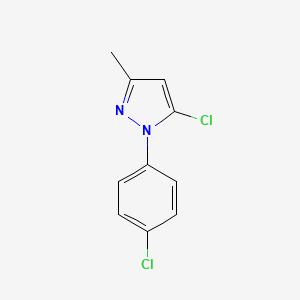



![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)
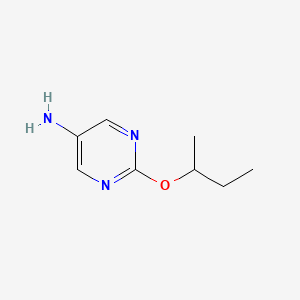
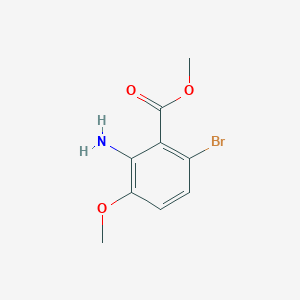
![(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid](/img/structure/B6616444.png)
